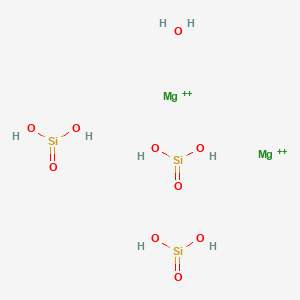

Dimagnesium;dihydroxy(oxo)silane;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimagnesium;dihydroxy(oxo)silane;hydrate, also known as magnesium silicate, is a naturally occurring mineral compound that has been widely studied for its potential applications in various fields. This compound is commonly found in rocks and soil, and it has been used for centuries as a natural remedy for various ailments. In recent years, there has been a growing interest in the scientific community to explore the potential of magnesium silicate in different areas, including synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions.

Mécanisme D'action

The mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is not fully understood, but it is believed to be related to its unique physical and chemical properties. Magnesium silicate has a high surface area, which allows it to adsorb and retain molecules and ions. It also has a high cation exchange capacity, which allows it to exchange cations with other materials. These properties make Dimagnesium;dihydroxy(oxo)silane;hydrate silicate an effective adsorbent and catalyst in various applications.

Effets Biochimiques Et Physiologiques

Magnesium silicate has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may help to prevent the growth of harmful bacteria. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Dimagnesium;dihydroxy(oxo)silane;hydrate silicate in lab experiments is its low toxicity and high biocompatibility. This makes it an ideal material for use in drug delivery systems and other biomedical applications. However, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate can be difficult to synthesize and purify, which can make it challenging to work with in the laboratory. In addition, its physical and chemical properties can vary depending on the synthesis method used, which can affect its performance in different applications.

Orientations Futures

There are many potential future directions for research on Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. One area of interest is the development of new synthesis methods that can produce Dimagnesium;dihydroxy(oxo)silane;hydrate silicate with improved properties and performance. Another area of interest is the exploration of new applications for Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, such as in energy storage and conversion, environmental remediation, and agriculture. Finally, there is a need for more research on the mechanism of action of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate, which could lead to new insights into its potential applications and benefits.

Méthodes De Synthèse

Magnesium silicate can be synthesized in the laboratory using various methods, including hydrothermal synthesis, sol-gel method, and precipitation method. In hydrothermal synthesis, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon sources are mixed in a high-pressure vessel and heated to a high temperature to promote the formation of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate crystals. In the sol-gel method, a solution of Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon precursors is mixed and then dried to form a gel, which is then heated to form Dimagnesium;dihydroxy(oxo)silane;hydrate silicate. In the precipitation method, Dimagnesium;dihydroxy(oxo)silane;hydrate and silicon solutions are mixed, and a precipitate of Dimagnesium;dihydroxy(oxo)silane;hydrate silicate is formed by adding a precipitating agent.

Applications De Recherche Scientifique

Magnesium silicate has been extensively studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a filler in polymer composites, and as a sorbent material for the removal of heavy metals from wastewater. In addition, Dimagnesium;dihydroxy(oxo)silane;hydrate silicate has been studied for its potential use in drug delivery systems, as it has been shown to have excellent biocompatibility and low toxicity.

Propriétés

IUPAC Name |

dimagnesium;dihydroxy(oxo)silane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.3H2O3Si.H2O/c;;3*1-4(2)3;/h;;3*1-2H;1H2/q2*+2;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEOOKKKXXCAMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Mg+2].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mg2O10Si3+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14987-04-3 (Parent) |

Source

|

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

300.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimagnesium;dihydroxy(oxo)silane;hydrate | |

CAS RN |

63800-37-3 |

Source

|

| Record name | Sepiolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)